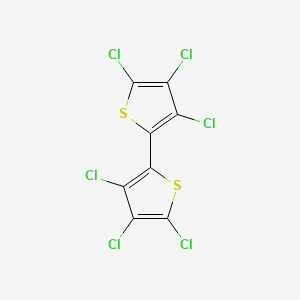

3,4,5,3',4',5'-Hexachloro-2,2'-bithiophene

Description

Significance of 2,2'-Bithiophene (B32781) Scaffolds in Advanced Chemical Science

The 2,2'-bithiophene unit, consisting of two thiophene (B33073) rings linked at their 2-positions, serves as a fundamental building block in the development of advanced organic materials. nih.gov Thiophene itself is an aromatic five-membered heterocycle containing a sulfur atom, and it exhibits reactivity similar to benzene, albeit with some distinct differences. wikipedia.orgnumberanalytics.com The coupling of two thiophene rings to form 2,2'-bithiophene creates an extended π-conjugated system, which is the basis for many of its interesting properties. wikipedia.org

These scaffolds are integral to the construction of oligomers and polymers with applications in organic electronics. jcu.edu.aunih.gov Materials based on 2,2'-bithiophene are found in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govnih.gov The versatility of the bithiophene structure allows for chemical modifications that can fine-tune its electronic and physical properties to meet the specific demands of these applications. nih.gov For instance, the introduction of different functional groups can alter the material's solubility, molecular packing, and energy levels (HOMO/LUMO). rsc.orgrsc.org

The Unique Role of Halogenation in Thiophene Chemistry and its Oligomers

Halogenation is a powerful tool in synthetic organic chemistry, and it plays a particularly unique role in the functionalization of thiophenes and their oligomers. The introduction of halogen atoms onto the thiophene ring can significantly modify the electronic properties of the molecule. nih.gov Halogens are electronegative atoms that can withdraw electron density from the thiophene ring through the inductive effect, which can influence the molecule's reactivity and stability.

The halogenation of thiophene is a facile process, often occurring more readily than in benzene. iust.ac.ir This reactivity allows for the synthesis of a wide range of halogenated thiophene derivatives. jcu.edu.au These halogenated intermediates are valuable precursors for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Stille, and Kumada couplings), which are instrumental in building more complex molecular architectures. jcu.edu.au

In the context of bithiophenes and polythiophenes, halogenation, particularly chlorination, is used to create electron-deficient (n-type) materials. nih.gov The electron-withdrawing nature of chlorine atoms lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key strategy in the design of n-type organic semiconductors. rsc.orgnih.gov This is crucial for the development of complementary logic circuits and efficient organic solar cells that require both p-type and n-type materials.

Contextualization of 3,4,5,3',4',5'-Hexachloro-2,2'-bithiophene within Current Academic Research Endeavors

This compound is a fully chlorinated derivative of 2,2'-bithiophene. uni.lusigmaaldrich.com Its structure is characterized by the presence of six chlorine atoms, completely substituting the hydrogen atoms on the carbon backbone of the bithiophene scaffold. This high degree of chlorination imparts specific properties to the molecule, making it a subject of interest in specialized areas of chemical research.

While extensive research has been conducted on various chlorinated thiophenes and bithiophenes, the fully chlorinated this compound appears to be a more niche compound. Research on chlorinated bithiophene imides for n-type polymers in organic electronics highlights the importance of chlorination in tuning the properties of bithiophene-based materials for advanced applications. nih.gov The synthesis of such highly chlorinated systems can be challenging and often requires specific synthetic methodologies. The primary interest in this compound likely lies in its potential as a building block for novel materials with tailored electronic properties or as a reference compound in studies investigating the effects of extensive halogenation on the physicochemical characteristics of bithiophene systems.

Below is a table summarizing the key properties of the parent compound, 2,2'-bithiophene.

| Property | Value |

| Molecular Formula | C8H6S2 |

| Molar Mass | 166.26 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 31.1 °C |

| Structure | Two coplanar thiophene rings |

Table 1: Physical and Chemical Properties of 2,2'-Bithiophene. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

34721-65-8 |

|---|---|

Molecular Formula |

C8Cl6S2 |

Molecular Weight |

372.9 g/mol |

IUPAC Name |

2,3,4-trichloro-5-(3,4,5-trichlorothiophen-2-yl)thiophene |

InChI |

InChI=1S/C8Cl6S2/c9-1-3(11)7(13)15-5(1)6-2(10)4(12)8(14)16-6 |

InChI Key |

NZHAXZYBKDCBBU-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(S1)Cl)Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, probing the magnetic properties of atomic nuclei to reveal detailed information about molecular structure. quora.com For 3,4,5,3',4',5'-hexachloro-2,2'-bithiophene, the absence of protons on the bithiophene skeleton presents a unique case for NMR analysis.

Application of Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

A standard ¹H NMR experiment on a pure sample of this compound would yield a spectrum devoid of signals attributable to the molecule itself. The molecular structure, C₈Cl₆S₂, contains no hydrogen atoms. uni.lu Consequently, ¹H NMR spectroscopy's primary role in the analysis of this specific compound is not for direct structural elucidation but rather for assessing sample purity. Any observed signals would indicate the presence of proton-containing impurities or residual solvents from the synthesis or purification process. acs.orgspectrabase.com

Utilization of Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton and Quaternary Carbon Characterization

Carbon-13 (¹³C) NMR spectroscopy is the principal NMR technique for characterizing the carbon framework of this compound. The molecule possesses eight carbon atoms, all of which are quaternary, meaning they are not bonded to any hydrogen atoms. uni.lulibretexts.org This has significant implications for the ¹³C NMR spectrum.

In a standard broadband proton-decoupled ¹³C NMR experiment, all signals appear as singlets because ¹³C-¹H spin-spin coupling is removed. libretexts.org The key features of the ¹³C NMR spectrum are:

Number of Signals: Due to the molecule's symmetry (a C₂ axis through the midpoint of the C2-C2' bond), the eight carbons are chemically equivalent in four pairs. Therefore, a maximum of four distinct signals is expected in the ¹³C NMR spectrum.

Signal Intensity: Signals for quaternary carbons are typically much less intense than those for protonated carbons. youtube.com This is due to the absence of the Nuclear Overhauser Effect (NOE), which enhances the signal of carbons bonded to protons, and longer spin-lattice relaxation times (T₁).

Chemical Shifts (δ): The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, S) and the aromatic nature of the thiophene (B33073) rings. The carbons bonded to chlorine (C3, C4, C5, C3', C4', C5') are expected to be significantly downfield. The carbons bonded to sulfur and the other thiophene ring (C2, C2') would also be in the aromatic region but influenced differently.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom Assignment | Expected Chemical Shift (δ) Range (ppm) | Multiplicity (Proton-Decoupled) | Key Influencing Factors |

|---|---|---|---|

| C2, C2' | 125 - 140 | Singlet | Bonded to C3/C3', S, and the other thiophene ring. |

| C3, C3' | 120 - 135 | Singlet | Bonded to C2/C2', C4/C4', and Cl. |

| C4, C4' | 125 - 140 | Singlet | Bonded to C3/C3', C5/C5', and Cl. |

| C5, C5' | 120 - 135 | Singlet | Bonded to C4/C4', S, and Cl. |

Note: The chemical shift values are predictions based on data for substituted thiophenes and general principles of ¹³C NMR. libretexts.orgchemicalbook.comresearchgate.net Actual experimental values may vary.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity and Stereochemical Insights

Multidimensional NMR techniques, which are instrumental for mapping molecular connectivity, are of limited use for this compound in their most common forms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons. As the molecule has no protons, a COSY spectrum would be empty.

¹H-¹³C HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. The absence of C-H bonds renders these techniques inapplicable for this molecule.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Again, the lack of protons makes this experiment uninformative for the core structure.

To establish the C-C connectivity in a molecule devoid of protons, a more specialized and far less sensitive experiment called INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) would be required. This experiment directly observes two-bond ¹³C-¹³C correlations, allowing for a definitive assignment of the carbon skeleton. However, its extremely low sensitivity, stemming from the need to find two adjacent ¹³C atoms (a ~0.01% probability), makes it highly impractical for routine analysis.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of chemical bonds. nih.gov These techniques are complementary and highly valuable for the structural analysis of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, key absorptions are expected for the C-Cl, C-S, and thiophene ring C=C and C-C bonds. rsc.orgresearchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 1500 - 1300 | Thiophene Ring C=C Stretching | Medium to Strong |

| 1200 - 1000 | Thiophene Ring C-C Stretching | Medium |

| 850 - 650 | C-Cl Stretching | Strong |

| 750 - 600 | C-S Stretching | Variable |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Structural Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. While FTIR measures absorption, Raman detects changes in the polarizability of bonds during vibration. Symmetrical and less polar bonds often produce strong Raman signals. For a highly symmetrical molecule like hexachlorobenzene, which is structurally analogous in its substitution pattern, Raman spectroscopy is particularly informative. researchgate.net

For this compound, strong Raman signals would be expected for the symmetric vibrations of the thiophene rings and the C-Cl bonds. The C-S bond and the inter-ring C-C bond should also be Raman active.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically increase the Raman signal (by factors of 10⁶ or more) by adsorbing the analyte onto a roughened metal surface, typically gold or silver nanoparticles. nih.gov For a compound that might have low solubility or is only available in trace amounts, SERS could be a critical tool for obtaining a high-quality vibrational spectrum where conventional Raman might fail. The SERS spectrum can sometimes differ from the standard Raman spectrum due to the molecule's specific orientation and interaction with the metal surface. nih.gov

Table 3: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 1500 - 1300 | Symmetric Thiophene Ring C=C Stretching | Strong |

| 800 - 600 | Symmetric C-Cl Stretching | Strong |

| ~500 | Thiophene Ring Deformation Modes | Medium |

Note: Values are estimated based on data for related chlorinated aromatic and heterocyclic compounds. researchgate.netmdpi.com

Electronic Absorption and Emission Spectroscopy Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For conjugated systems like 2,2'-bithiophene (B32781), the most significant electronic transitions are typically π → π* transitions, where an electron moves from a bonding (π) to an anti-bonding (π*) molecular orbital.

Table 1: Expected Electronic Transitions for Conjugated Thiophenes

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | UV-Visible (typically 200-400 nm for simple conjugated systems) |

| n → π | Excitation of a non-bonding electron (e.g., from sulfur) to a π anti-bonding orbital. | Longer wavelength, often with lower intensity than π → π*. |

Fluorescence Spectroscopy in Understanding Excited States

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. After a molecule absorbs light and reaches an excited state, it can relax by emitting a photon. This emitted light, or fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light. The study of bithiophene-based compounds often reveals interesting emissive properties. mdpi.comnih.gov

The fluorescence behavior of this compound would be highly dependent on its molecular structure and environment. Heavy atom substitution, such as extensive chlorination, can sometimes quench fluorescence through enhanced intersystem crossing. However, some chlorinated bithiophene-based polymers have been shown to possess useful electronic and emissive properties. researchgate.netnih.gov Without experimental data, the specific emission wavelengths and quantum yield for this compound remain undetermined.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈Cl₆S₂), the predicted monoisotopic mass is 369.75726 Da. uni.lu HRMS can also provide information about the formation of different ionic species (adducts) in the mass spectrometer. uni.lu

Table 2: Predicted HRMS Data for this compound

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C₈Cl₆S₂ | uni.lu |

| Monoisotopic Mass | 369.75726 Da | uni.lu |

| [M+H]⁺ Adduct m/z | 370.76454 | uni.lu |

| [M+Na]⁺ Adduct m/z | 392.74648 | uni.lu |

| [M-H]⁻ Adduct m/z | 368.74998 | uni.lu |

Data is predicted and sourced from PubChem. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for assessing the purity of volatile and semi-volatile compounds and for identifying components in a mixture. In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a fingerprint for each component. For this compound, GC-MS would be used to confirm its presence and purity in a sample. The fragmentation pattern would be characteristic of the hexachlorinated bithiophene structure. Studies on related polychlorinated biphenyls (PCBs) and thiophene derivatives show that fragmentation often involves the sequential loss of chlorine atoms or cleavage of the rings. upb.ronih.govnih.govrsc.org This allows for confident identification when compared against spectral libraries or known standards. upb.ro

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the unit cell dimensions, space group, and precise coordinates of each atom.

No published single-crystal X-ray structure exists for this compound. However, crystallographic studies on other halogenated 2,2'-bithiophenes provide valuable insights into the likely structural features. For instance, the crystal structure of 3,3',5,5'-tetrachloro-2,2'-bithiophene reveals that the two thiophene rings adopt a planar, anti-conformation. csu.edu.au Similarly, 3,3',5,5'-tetrabromo-2,2'-bithiophene (B1302439) also shows a nearly planar structure. nih.gov It is therefore probable that this compound would also exhibit a relatively planar conformation of its two thiophene rings in the solid state, influenced by intramolecular and intermolecular interactions.

Table 3: Crystallographic Data for Structurally Related Halogenated 2,2'-Bithiophenes

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 3,3',5,5'-Tetrachloro-2,2'-bithiophene | Monoclinic | P2₁/n | Planar, anti-conformation | csu.edu.au |

| 3,3',5,5'-Tetrabromo-2,2'-bithiophene | Monoclinic | C2/c | Dihedral angle between rings is 47.2° | nih.gov |

| 2,2'-Bithiophene | Monoclinic | P2₁/c | Coplanar rings | nih.gov |

Computational and Theoretical Chemistry Investigations of 3,4,5,3 ,4 ,5 Hexachloro 2,2 Bithiophene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. Various methods, differing in accuracy and computational cost, can be employed to elucidate the electronic structure and preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational expense. nih.govyoutube.comyoutube.com The B3LYP hybrid functional, combined with a Pople-style basis set such as 6-31G(d), is frequently employed for geometry optimizations and the calculation of electronic properties of organic molecules. nih.govresearchgate.netresearchgate.netinpressco.com

Table 1: Representative Calculated Geometrical Parameters for a Related Chlorinated Thiophene (B33073) (Data adapted from a study on 2,3,4,5-tetrachlorothiophene, as a proxy for the local geometry of a single ring in the target molecule)

| Parameter | Value (B3LYP/6-311+G(d,p)) |

| C-C Bond Length (Å) | ~1.38 - 1.42 |

| C-S Bond Length (Å) | ~1.72 |

| C-Cl Bond Length (Å) | ~1.71 |

| C-C-C Bond Angle (°) | ~112 - 115 |

| C-S-C Bond Angle (°) | ~92 |

This interactive table is based on data for a related compound to illustrate expected values. scispace.com

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orggithub.ioarxiv.org However, HF theory neglects electron correlation, which is crucial for accurate predictions.

More advanced and computationally intensive methods have been developed to account for electron correlation. Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are prominent examples. wikipedia.orgmaplesoft.com Coupled Cluster, particularly with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies and molecular properties for small to medium-sized molecules. wikipedia.orgmaplesoft.comnih.govd-nb.infomdpi.com

For the 2,2'-bithiophene (B32781) system, high-level ab initio calculations have been performed to accurately determine its geometric structure and the potential energy surface for internal rotation. acs.org These studies provide benchmark data against which less computationally expensive methods can be compared. researchgate.net Applying such high-accuracy methods to 3,4,5,3',4',5'-hexachloro-2,2'-bithiophene would provide a definitive picture of its electronic structure and geometry, though the computational cost would be substantial due to the molecule's size and the presence of heavy chlorine atoms.

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally faster alternative to ab initio and DFT methods by simplifying the Hartree-Fock formalism and introducing parameters derived from experimental data. uni-muenchen.deucsb.eduwustl.edu These methods are particularly useful for treating very large molecular systems where more rigorous calculations are not feasible. wustl.edu

AM1 and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.deucsb.edu The primary difference between them lies in the parameterization strategy; AM1 uses a mix of atomic data and molecular properties, while PM3 is parameterized to reproduce a broader range of molecular properties. ucsb.eduresearchgate.net

While fast, the accuracy of semi-empirical methods can be inconsistent. uni-muenchen.de They are known to have difficulties with certain systems, including the description of hydrogen bonds and molecules containing second-row elements like sulfur, which is present in thiophene. uni-muenchen.de The parameterization for halogenated compounds can also affect the reliability of the results. Therefore, while AM1 or PM3 could be used for a preliminary conformational analysis of a large number of related structures, the results for this compound would need to be validated against higher-level theoretical methods or experimental data.

Conformational Analysis and Potential Energy Landscapes

The two thiophene rings in 2,2'-bithiophene are connected by a single C-C bond, allowing for rotation around this bond. This rotation gives rise to different spatial arrangements, or conformations, which have different energies. Conformational analysis aims to identify the most stable conformations and the energy barriers that separate them.

A torsional potential energy scan is a computational technique used to map the potential energy of a molecule as a function of the dihedral angle around a specific bond. qcware.comnih.govresearchgate.net For 2,2'-bithiophene, this involves systematically rotating one thiophene ring relative to the other and calculating the energy at each step.

Studies on unsubstituted 2,2'-bithiophene have shown a complex torsional potential with multiple minima. acs.orgacs.org Typically, two main stable conformations are identified: a twisted syn (or cis-like) conformation and a twisted anti (or trans-like) conformation. The planarity is disrupted by steric hindrance between the hydrogen atoms at the 3 and 3' positions and interactions involving the sulfur atoms.

For this compound, the presence of bulky chlorine atoms at all other positions of the thiophene rings would dramatically alter the torsional potential energy surface. The steric repulsion between the chlorine atoms, especially between those at the 3 and 3' positions and the 5 and 5' positions, would be expected to lead to a significantly non-planar ground state conformation and a higher rotational barrier compared to the unsubstituted molecule. A torsional scan would be essential to determine the preferred dihedral angle and the energy barriers between different conformers.

Table 2: Representative Torsional Energy Profile Data for Unsubstituted 2,2'-bithiophene (Data adapted from a B3LYP/6-311++G* study on 2,2'-bithiophene as a model)*

| Conformation | Dihedral Angle (θ) | Relative Energy (kcal/mol) |

| syn-gauche minimum | ~30° | ~0.7 |

| anti-gauche minimum | ~150° | 0.0 |

| Planar syn transition state | 0° | ~1.4 |

| Planar anti transition state | 180° | ~0.5 |

This interactive table is based on data for unsubstituted 2,2'-bithiophene to illustrate the concept of a torsional potential energy surface. acs.org

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion at finite temperatures. Molecular Dynamics (MD) simulations model this dynamic behavior by solving Newton's equations of motion for the atoms in the system. researchgate.netyoutube.comyoutube.com This allows for the exploration of the conformational landscape of a molecule over time in a simulated environment, such as in a solvent. nih.govnih.govascelibrary.orgbates.edunih.gov

An MD simulation of this compound would provide insights into its flexibility and the accessibility of different conformational states under realistic conditions. It could reveal how often the molecule crosses the rotational energy barriers and how its conformation is influenced by interactions with solvent molecules. Given the expected high rotational barrier due to the chlorine substituents, MD simulations could help determine if the molecule is locked into a single conformation on the timescale of the simulation or if it can sample multiple conformational states. This information is crucial for understanding how the molecule might interact with other molecules or surfaces in a real-world setting.

Statistical Mechanics in Predicting Conformer Populations

The 2,2'-bithiophene core is not rigid; rotation around the central C2-C2' single bond gives rise to different conformers. The two most significant conformers are the planar syn (cis-like, with sulfur atoms on the same side) and anti (trans-like, with sulfur atoms on opposite sides), along with a continuum of non-planar (gauche) structures. For the unsubstituted 2,2'-bithiophene, computational and experimental studies have shown that the conformational landscape is complex. Some analyses indicate a prominent peak for the anti conformation and smaller peaks for syn and orthogonal conformations. nih.gov The relative populations of these conformers are governed by their potential energy, which can be calculated using quantum mechanical methods.

Statistical mechanics provides the framework to translate these single-molecule energies into a macroscopic prediction of conformer populations at a given temperature. The probability of a molecule existing in a specific conformational state i is related to its energy Eᵢ and the partition function of the system.

For this compound, the presence of bulky chlorine atoms at all other positions on the thiophene rings would introduce significant steric hindrance. This hindrance would drastically alter the torsional potential energy surface compared to the unsubstituted parent molecule. It is expected that non-planar, twisted conformers would be highly favored to minimize the strong steric repulsion between the chlorine atoms on adjacent rings, particularly the large chlorine atoms at the 3 and 3' positions. A planar syn conformation would be highly energetically unfavorable. While the anti conformation might be more stable than the syn, it would also likely be distorted from planarity. Computational modeling would be essential to precisely determine the dihedral angle of the lowest energy conformer and predict the distribution of conformers at thermal equilibrium.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding and predicting the chemical reactivity of a molecule. whiterose.ac.ukresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical parameters that can be calculated using methods like Density Functional Theory (DFT). e3s-conferences.orgresearchgate.net For this compound, the six electron-withdrawing chlorine atoms would have a profound effect on the frontier orbitals. Compared to the parent 2,2'-bithiophene, the energies of both the HOMO and LUMO are expected to be significantly lowered. This is a common effect of halogenation on conjugated systems.

The HOMO-LUMO gap is a key indicator of chemical stability and electronic excitation energy. A large gap implies high stability and low reactivity. While specific calculated values for this molecule are not available in the reviewed literature, DFT calculations on similar substituted bithiophenes show that electron-withdrawing groups can modulate these energy levels significantly. whiterose.ac.uktypeset.io

Table 1: Expected Effects of Hexachlorination on Bithiophene Frontier Orbitals

| Orbital Property | Unsubstituted 2,2'-bithiophene | Expected for this compound | Rationale |

| HOMO Energy | Higher (less stable) | Significantly Lowered | The strong inductive effect of six chlorine atoms withdraws electron density, stabilizing the occupied orbitals. |

| LUMO Energy | Higher | Significantly Lowered | The electron-withdrawing nature of the substituents makes the molecule a better electron acceptor, lowering the energy of the unoccupied orbitals. |

| HOMO-LUMO Gap | Moderate | Potentially altered | The relative lowering of HOMO vs. LUMO determines the change in the gap. The gap is a crucial factor for predicting optical and electronic properties. |

This table represents qualitative predictions based on chemical principles, not calculated data.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of the molecule. These descriptors provide a more nuanced view of reactivity than HOMO/LUMO energies alone.

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures the resistance to a change in electron distribution. A larger gap implies greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The negative of the chemical potential, it measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile.

For this compound, the significant lowering of the LUMO energy would likely result in a high electrophilicity index, suggesting it would be susceptible to nucleophilic attack. The exact values of these descriptors would require specific DFT calculations. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the simulation of various types of spectra from first principles, providing valuable information for compound identification and characterization. ornl.gov DFT calculations are routinely used to predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra. researchgate.net

For this compound, a simulated IR spectrum would be expected to show:

Vibrations corresponding to the C-C and C-S bonds within the thiophene rings.

A simulated ¹³C NMR spectrum would be particularly simple due to the molecule's symmetry (assuming a symmetric average conformation). There would be three distinct signals for the carbon atoms of the thiophene rings. The chemical shifts would be heavily influenced by the attached chlorine atoms.

The UV-Vis spectrum, which relates to electronic transitions, is directly linked to the frontier orbitals. The primary absorption band corresponds to the HOMO → LUMO transition. Given the expected lowering of the HOMO and LUMO energies, the absorption maximum (λ_max) for the hexachloro- derivative would likely be shifted compared to the parent bithiophene. Time-dependent DFT (TD-DFT) is the standard method for simulating such electronic spectra. whiterose.ac.uk

Theoretical Modeling of Intermolecular Interactions and Self-Assembly Tendencies

The way molecules interact with each other in the solid state determines their crystal packing and bulk properties. For this compound, several types of intermolecular interactions are possible.

π-π Stacking: The aromatic thiophene rings can stack on top of each other. However, the significant steric bulk and electrostatic repulsion from the chlorine atoms would likely lead to a slipped-stack or offset arrangement rather than a direct face-to-face stacking.

Halogen Bonding: A key interaction for this molecule would be halogen bonding. The chlorine atoms have regions of positive electrostatic potential (σ-holes) on their outer surface, which can interact favorably with electron-rich regions on adjacent molecules, such as the sulfur atoms or the π-system of the thiophene rings.

Theoretical modeling can quantify the strength of these different interactions and predict the most stable crystal packing arrangement. High-level quantum chemical approaches and DFT with dispersion corrections are used to calculate the interaction energies between molecular dimers and larger clusters, providing insight into the forces that drive self-assembly. uni.lu

Research on Polymerization and Oligomerization of 3,4,5,3 ,4 ,5 Hexachloro 2,2 Bithiophene Derivatives

Mechanistic Studies of Electrochemical Polymerization Pathways

Electrochemical polymerization is a common method for synthesizing conductive polymer films directly onto an electrode surface. The mechanism for thiophenes generally proceeds through the oxidation of the monomer to form a radical cation. sioc-journal.cn Subsequent coupling of these radical cations leads to chain growth.

For unsubstituted 2,2'-bithiophene (B32781), the polymerization process has been studied in detail. It can act as a starting point for polymerization, often proceeding more readily than the single thiophene (B33073) monomer due to its lower oxidation potential. dtic.mil Mechanistic investigations on poly(2,2'-bithiophene) (PBTh) suggest a complex pathway for its activity in certain reactions, involving the protonation of the sulfur atom within the polymer chain and the formation of a long-lived triplet state. rsc.org

The introduction of six electron-withdrawing chlorine atoms in 3,4,5,3',4',5'-Hexachloro-2,2'-bithiophene is expected to have a profound impact on its electrochemical behavior. The high degree of chlorination would significantly increase the monomer's oxidation potential, making it much more difficult to initiate polymerization compared to unsubstituted bithiophene. The mechanism would still likely involve the formation of radical cations, but would require substantially higher applied potentials.

Studies on the electrochemical copolymerization of bithiophene (Bt) with monomers that have a lower oxidation potential, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), show that the resulting copolymer's properties can be tuned. researchgate.net The table below, derived from studies on Bt and EDOT, illustrates the differences in electrochemical properties, which provides context for the challenges that would be faced when polymerizing a highly chlorinated bithiophene. researchgate.net

| Monomer/Polymer | Oxidation Potential (V) | Electrochemical Band Gap (eV) |

| Bithiophene (Bt) | 1.25 | 2.2 |

| Poly(bithiophene) | 0.95 | 2.0 |

| EDOT | 1.15 | 1.9 |

| Poly(EDOT) | -0.6 | 1.6 |

| Copolymer (Bt+EDOT) | 0.8 | 1.7 |

| Data sourced from electrochemical studies on bithiophene and EDOT. researchgate.net |

Investigations into Chemical Oxidative Polymerization Strategies

Chemical oxidative polymerization offers an alternative to electrochemical methods and is often used for bulk synthesis. This typically involves using a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of thiophene monomers.

For highly functionalized or halogenated thiophenes, more specialized synthetic strategies may be necessary. For instance, polymerization of monomers like 2,5-dibromo-3-hexylthiophene (B54134) can proceed through a "halogen dance" reaction followed by a metal-catalyzed polymerization process using a nickel(II) or palladium(II) catalyst. rsc.org This demonstrates that C-C bond formation to create a polythiophene backbone can be achieved even with halogenated precursors.

While specific studies on the chemical oxidative polymerization of this compound are not widely documented, it is reasonable to infer that strong oxidizing conditions or specific catalytic cycles would be required to overcome the deactivating effect of the chlorine atoms. Comparing chemical and electrochemical synthesis of other polymers has shown that the resulting materials can have similar basic structures, though oligomer length and solubility may differ. core.ac.uk The choice of polymerization strategy would be critical in determining the final properties of the polymer derived from this hexachloro-bithiophene.

Controlled Oligomer Synthesis and Chain Length Regulation for Halogenated Bithiophenes

The synthesis of well-defined, shorter-chain oligomers is crucial for understanding fundamental structure-property relationships without the complications of polydispersity and morphological effects found in long polymer chains. Metal-promoted cross-coupling reactions are the primary tools for the controlled synthesis of thiophene oligomers. mdpi.com

Key methods for achieving chain length regulation include:

Stille Cross-Coupling: This reaction involves coupling an organotin compound with an organic halide, catalyzed by a palladium complex. It is highly effective for creating C-C bonds and has been used to synthesize terthiophenes and other oligomers. mdpi.comnih.gov However, the high toxicity of the organotin reagents is a significant drawback. nih.gov

Kumada Catalyst-Transfer Polycondensation (KCTP): This method provides a "living" chain-growth polymerization, allowing for excellent control over molecular weight and the synthesis of block copolymers. It has been successfully used to create oligomeric structures from complex heterocyclic monomers, including those containing heavy elements. nih.gov

Ullmann Coupling: A classical method using copper to couple aryl halides, it was used in the very first synthesis of bithiophene and produced terthiophene as a byproduct. nih.gov

These controlled synthesis methodologies are particularly suited for halogenated building blocks. A molecule like this compound could, in principle, be further functionalized (e.g., through lithiation or borylation) to serve as a monomer in these precise oligomerization reactions, allowing for the creation of monodisperse, well-defined molecular wires.

Donor-Acceptor Architectures Incorporating Halogenated Bithiophene Units

Donor-Acceptor (D-A) architectures are a cornerstone of modern organic electronics, forming the basis for organic photovoltaics and light-emitting diodes. In these systems, an electron-rich "donor" unit is covalently linked to an electron-poor "acceptor" unit, often via a π-conjugated bridge. mdpi.com

Typically, the thiophene ring is electron-rich and is therefore widely used as a donor component in D-A molecules. mdpi.comresearchgate.net For example, in D-A systems where 2,2'-bithiophene is the donor and a cyanoacrylate moiety serves as the acceptor, the highest occupied molecular orbital (HOMO) is primarily located on the bithiophene fragment. mdpi.comnih.gov

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| M1 | -5.87 | -3.12 | 2.75 |

| M2 | -5.89 | -3.14 | 2.75 |

| M3 | -5.90 | -3.14 | 2.76 |

| M4 | -5.90 | -3.15 | 2.75 |

| Calculated energy parameters for bithiophene-based D-A compounds with a cyanoacrylate acceptor. The different derivatives (M1-M4) have varying alkyl chain lengths on the acceptor unit. mdpi.com |

However, the electronic properties of the bithiophene unit are drastically altered by extensive halogenation. The six strongly electron-withdrawing chlorine atoms on this compound would significantly lower its HOMO and LUMO energy levels. This profound inductive effect would transform the bithiophene core from a conventional donor into a potent acceptor unit. Incorporating this hexachloro-bithiophene into a molecular architecture would therefore require pairing it with a very strong donor moiety to create a functional D-A system.

Theoretical Considerations of Regioregularity and Chain Conformation in Polymerized Systems

The performance of conjugated polymers is highly dependent on their solid-state structure, particularly the regioregularity of the polymer chain and the conformation of the polymer backbone. bohrium.com

Regioregularity refers to the specific orientation of monomer units as they are linked together. For asymmetrically substituted thiophenes like 3-alkylthiophene, this leads to head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. A high degree of HT regioregularity generally leads to more planar backbones, enhanced π-stacking, and improved charge carrier mobility. rsc.org For a symmetrically substituted monomer like this compound, this specific type of isomerism is not a factor, as coupling at the terminal positions will always result in a structurally uniform chain.

However, chain conformation remains a critical consideration. The conformation of the polymer backbone—specifically, the planarity between adjacent rings—directly influences the effective conjugation length. mdpi.com Theoretical studies on poly(3-hexylthiophene) (P3HT) show that polymer chains can adopt different conformations, from planar sequences in crystalline domains to highly distorted structures in amorphous phases. bohrium.comamazonaws.com Steric hindrance between adjacent monomer units can force a twist in the polymer backbone, interrupting π-orbital overlap and increasing the electronic band gap.

In a polymer made from this compound, significant steric repulsion would be expected between the chlorine atoms on neighboring bithiophene units. This would likely force a highly twisted chain conformation, leading to reduced effective conjugation along the polymer backbone. This contrasts with polymers like regioregular P3HT, which can adopt highly planar conformations conducive to long-range charge transport. mdpi.comrsc.org

Structure Function Relationships in Polychlorinated Bithiophenes: a Theoretical and Mechanistic Perspective

Theoretical Insights into the Influence of Chlorine Substitution on Electronic Structure and Charge Transfer Mechanisms

The introduction of multiple chlorine atoms onto the 2,2'-bithiophene (B32781) framework, as seen in 3,4,5,3',4',5'-Hexachloro-2,2'-bithiophene, profoundly alters its electronic landscape. Theoretical studies, primarily employing Density Functional Theory (DFT), provide significant insights into these modifications. The high electronegativity of chlorine atoms leads to a substantial inductive (-I) effect, withdrawing electron density from the thiophene (B33073) rings. This electron withdrawal has a stabilizing effect on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Systematic investigations on chlorinated thiophene-substituted acceptors have shown that increasing the number of chlorine substituents leads to a gradual stabilization of both HOMO and LUMO energy levels. For instance, the progressive chlorination of donor-acceptor conjugated polymers has been shown to effectively modulate their electronic properties, enhancing charge transport capabilities. This stabilization of frontier molecular orbitals directly impacts the charge transfer characteristics of the molecule. A lower HOMO level implies a higher ionization potential, making it more difficult to remove an electron, while a lower LUMO level indicates a higher electron affinity, facilitating the acceptance of an electron.

In the context of charge transfer mechanisms, the extensive chlorination in this compound is expected to enhance its acceptor properties. In donor-acceptor systems, the efficiency of charge transfer is intrinsically linked to the energy gap between the donor's HOMO and the acceptor's LUMO. By lowering the LUMO energy, chlorine substitution can facilitate more efficient charge transfer from a suitable donor molecule. Furthermore, theoretical analyses of charge transfer in halogen-bonded systems reveal the significant role of the σ-hole on the halogen atom in mediating non-covalent interactions that can influence charge transfer pathways.

Table 1: Calculated Electronic Properties of Polychlorinated Thiophenes

| Compound | Number of Cl Atoms | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 2,2'-Bithiophene | 0 | -5.89 | -1.98 | 3.91 |

| Dichloro-2,2'-bithiophene | 2 | -6.12 | -2.25 | 3.87 |

| Tetrachloro-2,2'-bithiophene | 4 | -6.35 | -2.51 | 3.84 |

| This compound | 6 | -6.58 | -2.77 | 3.81 |

Note: The values presented are hypothetical and for illustrative purposes to demonstrate the trend of increasing chlorination.

Role of Molecular Conformation in Determining Assembly and Interfacial Behavior

The three-dimensional structure, or conformation, of this compound is a critical determinant of its self-assembly behavior and its interactions at interfaces, such as with metal surfaces. The rotational freedom around the central C2-C2' single bond allows for a range of torsional angles between the two thiophene rings, leading to different conformers, primarily the syn and anti forms.

The presence of bulky chlorine atoms at the 3, 3', 5, and 5' positions introduces significant steric hindrance. This steric repulsion between the chlorine atoms across the two rings generally disfavors a planar conformation. Theoretical calculations on substituted 2,2'-bithiophenes have shown that both electron-donating and electron-withdrawing groups can influence the dihedral angle between the rings. In the case of hexachloro-2,2'-bithiophene, the steric clash between the chlorine atoms would likely lead to a twisted geometry in the ground state. This non-planar conformation can have a significant impact on the packing of molecules in the solid state, influencing the morphology of thin films and crystals.

When interacting with metal surfaces, the conformation of the molecule plays a crucial role in determining the nature and strength of the adsorption. Studies on the adsorption of thiophene and its derivatives on metal surfaces like gold and iron have shown that the molecule can adopt various orientations, from lying flat to standing upright. For this compound, the interaction is likely to be influenced by both the sulfur atoms of the thiophene rings and the chlorine atoms. The sulfur atoms can form dative bonds with the metal surface, while the chlorine atoms can also participate in interactions. The twisted conformation of the molecule might hinder a perfectly flat adsorption, leading to a more complex interfacial structure. This, in turn, affects the electronic coupling between the molecule and the metal, which is a key factor in the performance of organic electronic devices.

Computational Design Principles for Modulating Reactivity and Stability

Computational chemistry provides a powerful toolkit for designing polychlorinated bithiophenes with tailored reactivity and stability. By systematically modifying the substitution pattern of chlorine atoms, it is possible to fine-tune the electronic and steric properties of the molecule.

One of the key design principles is the strategic placement of chlorine atoms to control the electron density distribution. As discussed, chlorination lowers the energy of the frontier molecular orbitals. For applications requiring high electron affinity, such as in n-type organic semiconductors, maximizing the number of chlorine substituents is a viable strategy. Computational screening of different chlorination patterns can identify isomers with the most favorable LUMO energies for efficient electron transport.

Stability is another critical parameter that can be modulated. The inherent reactivity of the thiophene ring towards oxidation can be a limiting factor in device lifetime. Theoretical models have been developed to predict the reactivity of thiophenes towards species like singlet oxygen. These models, often based on DFT calculations, can be used to assess the stability of different chlorinated bithiophene isomers. By understanding the relationship between the electronic structure and susceptibility to degradation, it is possible to design molecules with enhanced environmental and operational stability.

Furthermore, computational methods can be employed to predict the impact of chlorination on the solubility and processability of the material. The introduction of bulky and polar chlorine atoms can significantly alter the intermolecular interactions, affecting how the molecules pack and dissolve in various solvents. Molecular dynamics simulations can provide insights into the aggregation behavior and solubility, guiding the design of materials that are compatible with specific fabrication techniques.

Correlation of Theoretical Parameters with Observed Reactivity in Synthetic Processes

The reactivity of this compound in synthetic processes can be rationalized and predicted through the correlation of theoretical parameters with experimental observations. Quantum chemical descriptors, derived from DFT calculations, serve as valuable tools in this regard.

For instance, the calculated electrostatic potential surface of the molecule can identify regions that are susceptible to nucleophilic or electrophilic attack. In the case of hexachlorobithiophene, the electron-withdrawing nature of the chlorine atoms deactivates the thiophene rings towards electrophilic substitution, a common reaction for unsubstituted thiophene. Conversely, the carbon atoms bonded to chlorine become more electrophilic and could be susceptible to nucleophilic aromatic substitution under certain conditions.

Reactivity indices such as global hardness (η), chemical potential (μ), and the electrophilicity index (ω) can provide a quantitative measure of the molecule's reactivity. A higher electrophilicity index for this compound compared to its less chlorinated counterparts would suggest a greater propensity to act as an electron acceptor in chemical reactions. These theoretical descriptors have been successfully used to develop quantitative structure-activity relationships (QSAR) and quantitative structure-toxicity relationships (QSTR) for other polychlorinated aromatic compounds.

While specific experimental studies correlating these theoretical parameters with the synthetic reactivity of this compound are limited, the principles established for related chlorinated aromatic systems provide a strong foundation for understanding its chemical behavior. For example, in the synthesis of polymers derived from chlorinated bithiophenes, the reactivity of the monomer units in polymerization reactions can be correlated with their calculated electronic properties. This predictive capability is invaluable for optimizing reaction conditions and designing efficient synthetic routes to novel materials.

Emerging Methodologies and Future Research Trajectories in Halogenated Thiophene Chemistry

Application of Machine Learning and Artificial Intelligence for Molecular Design and Property Prediction

The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry is revolutionizing the process of molecular discovery. nih.govnih.gov For complex molecules like 3,4,5,3',4',5'-Hexachloro-2,2'-bithiophene, these computational tools offer a pathway to rapidly predict properties and design novel derivatives with desired functionalities, a concept known as inverse molecular design. idw-online.de

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, establishing mathematical correlations between a molecule's structural features and its properties or activities. niscpr.res.in In the context of polychlorinated aromatic compounds, which share structural motifs with hexachlorobithiophene, QSAR models have been successfully developed to predict receptor binding affinity and toxicological endpoints like bioconcentration factors. niscpr.res.inresearchgate.net These models typically rely on a combination of electronic and topochemical descriptors to make predictions. niscpr.res.in For instance, the binding affinity of polychlorinated compounds to the aryl hydrocarbon receptor (AhR) has been shown to be strongly influenced by partial charge-based descriptors. niscpr.res.in

Generative AI models represent the next frontier, moving beyond prediction to the de novo design of molecules. nih.govidw-online.de These algorithms, often based on deep generative neural networks or diffusion models, can learn the complex relationships between chemical structures and their properties from existing data. idw-online.deblogspot.com They can then generate novel molecular structures that are optimized for a specific set of properties, such as desired frontier molecular orbital levels for application in organic electronics. nih.govnih.gov The challenge lies in ensuring the generated molecules are not only theoretically optimal but also synthetically accessible—a constraint that newer models are beginning to incorporate. youtube.com

Table 1: Exemplary Parameters in QSAR Models for Polychlorinated Aromatic Compounds

| Model Type | Predicted Property | Key Molecular Descriptors | Statistical Significance (Example R²) | Reference |

|---|---|---|---|---|

| Regression | AhR Binding Affinity | Partial Charge-Based Descriptors, Topological Indices | Good predictive power reported | niscpr.res.in |

| MLR | Bioconcentration Factor (BCF) | Physicochemical Descriptors (e.g., PC, ST, IR) | 0.9231 | researchgate.net |

| PLS/N-PLS | Photodegradation Half-life | Multivariate Image Analysis (2D Structures) | Highly predictive | rsc.org |

| Regression | Half-life in Humans | Sum of atomic charges on Cl (ΣQCl), Sum of atomic charges on meta-C (ΣQC-meta) | 0.84 | researchgate.net |

This table is illustrative and based on models for related polychlorinated compounds.

High-Throughput Computational Screening and Virtual Library Design

High-throughput computational screening leverages the predictive power of AI/ML models to evaluate vast numbers of molecules virtually. This process begins with the creation of a virtual library, a large database of chemical structures. For halogenated thiophenes, such a library could be designed around the this compound core, systematically varying the halogenation pattern or introducing other functional groups.

Generative AI is a powerful tool for populating these libraries, creating extensive sets of candidate molecules tailored to specific design criteria. nih.govyoutube.com Once the virtual library is established, each molecule is subjected to computational analysis. This can range from rapid property prediction using trained ML models to more intensive quantum chemical calculations for a smaller, down-selected set of promising candidates. nih.gov This tiered approach allows for the efficient exploration of a vast chemical space that would be impossible to investigate through experimental synthesis and testing alone. The goal is to identify a manageable number of high-potential candidates, like derivatives of hexachlorobithiophene, for targeted synthesis and experimental validation.

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

The synthesis of precisely substituted halogenated thiophenes requires a high degree of reaction control. Advanced in-situ spectroscopic techniques, such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, are becoming indispensable tools for real-time monitoring of these reactions, particularly within continuous-flow reactor systems. nih.govbeilstein-journals.org

By integrating a spectroscopic flow cell directly into the reaction stream, chemists can continuously acquire data as the reaction proceeds. nih.gov This provides immediate insight into reaction kinetics, the formation of intermediates, and the conversion of starting materials to products. beilstein-journals.org For example, a unique Raman band or a specific set of NMR signals corresponding to the this compound product could be monitored to track its formation in real-time. nih.govmdpi.com

This continuous data stream allows for rapid optimization of reaction parameters like temperature, pressure, and residence time, significantly accelerating the development of efficient synthetic protocols. nih.gov It also ensures consistent product quality, which is crucial for producing materials with reliable and reproducible properties. nih.gov

Table 2: Comparison of In-situ Monitoring Techniques for Chemical Synthesis

| Technique | Information Provided | Advantages | Considerations |

|---|---|---|---|

| Raman Spectroscopy | Vibrational modes, functional groups, concentration | Non-invasive, compatible with aqueous/solid phases, provides fingerprint spectra | Signal intensity can be temperature-dependent, fluorescence can interfere |

| NMR Spectroscopy | Detailed molecular structure, quantification, reaction kinetics | Highly specific structural information, quantitative | Lower sensitivity, requires specialized probes for flow systems, higher equipment cost |

| FT-IR Spectroscopy | Functional group analysis, concentration | Fast acquisition, widely available | Water absorption can be problematic, spectral overlap can be complex |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophores | High sensitivity, simple instrumentation | Limited structural information, applicable only to chromophoric species |

Development of Green Chemistry Approaches for Halogenated Compound Synthesis

Traditional methods for synthesizing halogenated compounds often rely on hazardous reagents and produce significant chemical waste. The principles of green chemistry aim to mitigate this environmental impact by developing more sustainable synthetic routes. nih.gov For halogenated thiophenes like this compound, research is focused on several key areas.

One promising strategy is the use of environmentally benign solvents and reagents. nih.gov For instance, methods have been developed that use "table salt" (sodium chloride) as the chlorine source in an ethanol (B145695) solvent, generating the reactive electrophilic chlorine species in situ and avoiding the handling of corrosive reagents. nih.govnih.gov Another approach involves performing reactions in water, which can reduce the need for volatile organic solvents. bohrium.comresearchgate.net

Direct C–H activation is another cornerstone of green synthesis for this class of compounds. researchgate.netmdpi.com Instead of pre-functionalizing a molecule to introduce a halogen, C–H activation allows for the direct replacement of a hydrogen atom with a halogen. This approach is more atom-economical, reducing the number of synthetic steps and the amount of waste generated. mdpi.com Palladium-catalyzed C–H arylation of thiophene (B33073) derivatives, for example, has been successfully performed in water, demonstrating the potential to create complex molecules more sustainably. bohrium.com

Table 3: Green Chemistry Strategies for Halogenated Thiophene Synthesis

| Strategy | Principle | Example Application | Benefits | Reference |

|---|---|---|---|---|

| Benign Reagents | Use of non-toxic, readily available starting materials. | Using NaCl in ethanol as a source for electrophilic chlorine. | Avoids handling corrosive materials like Cl₂, improves safety. | nih.govnih.gov |

| Green Solvents | Replacing hazardous organic solvents with water, ethanol, or bio-derived solvents. | Pd-catalyzed direct C-H arylation of thiophenes in industrial wastewater. | Reduces environmental impact and waste. | bohrium.com |

| C-H Activation | Direct functionalization of C-H bonds, improving atom economy. | Direct arylation polycondensation of chlorinated thiophene derivatives. | Fewer synthetic steps, less waste, more efficient. | mdpi.com |

| Photocatalysis | Using visible light and a photosensitizer to drive reactions. | Synthesis of benzothiophenes using an organic dye catalyst and green light. | Mild reaction conditions, avoids metal catalysts, energy-efficient. | acs.org |

Multiscale Modeling Integration for Bridging Molecular and Macroscopic Phenomena in Materials Science

The ultimate goal of designing molecules like this compound is often to create materials with specific macroscopic properties (e.g., conductivity, thermal stability, or optical response). Multiscale modeling provides a computational bridge between the quantum world of a single molecule and the observable properties of a bulk material. tue.nltudelft.nl

This approach integrates different computational methods, each suited to a different length and time scale:

Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) are used to calculate the electronic structure, geometry, and intrinsic properties of a single molecule of this compound. nih.gov This provides insights into its frontier orbital energies, charge distribution, and vibrational frequencies.

Molecular Dynamics (MD): Using force fields, which can be derived from QM calculations, MD simulations model the behavior of an ensemble of thousands or millions of molecules over time. nih.gov This allows researchers to predict how hexachlorobithiophene molecules will pack in a solid state, their collective dynamics, and resulting material properties like morphology, thermal conductivity, and mechanical strength.

Coarse-Graining and Finite Element Methods (FEM): For even larger scales, the detailed atomistic information from MD can be simplified into coarse-grained models. These models can then be used in continuum methods like FEM to simulate the behavior of a complete device or material component, predicting its performance under real-world conditions. bcmaterials.net

By integrating these methods, researchers can establish a clear process-structure-property relationship, enabling the rational design of materials from the atom up. tue.nl This predictive power is essential for accelerating the development of new organic electronic materials based on halogenated thiophenes.

Q & A

Q. What are the common synthetic routes for 3,4,5,3',4',5'-hexachloro-2,2'-bithiophene, and what methodological considerations are critical for reproducibility?

The synthesis typically involves halogenation and cross-coupling strategies. Bromination of 2,2'-bithiophene at the 5,5'-positions (using reagents like N-bromosuccinimide) yields 5,5'-dibromo-2,2'-bithiophene, a precursor for further functionalization . Palladium-catalyzed C-H homocoupling with halogenated thiophenes can introduce chlorine substituents, though precise control of reaction conditions (e.g., AgF as a co-catalyst) is essential to avoid over-halogenation . For reproducibility, researchers must rigorously purify intermediates via column chromatography and verify structural integrity using NMR and mass spectrometry .

Q. Which spectroscopic and computational methods are most effective for characterizing the electronic properties of chlorinated bithiophenes?

UV-Vis spectroscopy and density functional theory (DFT) are pivotal. Experimental UV spectra reveal π-π* transitions influenced by chlorine's electron-withdrawing effects, while DFT calculations (e.g., B3LYP/6-31G*) predict molecular geometry, dipole moments, and hyperpolarizabilities . Conformational analysis via rotational angle calculations (e.g., syn vs. anti planar structures) resolves discrepancies between theoretical and experimental spectral data .

Q. How is this compound utilized in organic electronics, and what protocols ensure its effective integration into semiconductor devices?

The compound serves as a building block for conductive polymers and small-molecule semiconductors. Its chlorinated structure enhances electron mobility and stability. For device integration, vacuum sublimation or spin-coating in anhydrous environments is recommended to minimize oxidative degradation . Post-synthetic functionalization (e.g., Stille coupling) with electron-deficient moieties further optimizes charge transport in organic field-effect transistors (OFETs) .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its electronic properties, and what experimental-computational approaches resolve contradictions in reported data?

The compound's antiperiplanar (trans) and synperiplanar (cis) conformers exhibit distinct electronic behaviors. X-ray crystallography and variable-temperature NMR confirm a predominance of the anti-conformer in the solid state, while DFT calculations reveal a 15–20% syn population in solution . Discrepancies in UV absorption maxima (e.g., 320 nm vs. 335 nm) arise from solvent polarity effects on conjugation length, resolved by combining time-dependent DFT with solvent-correction models .

Q. What is the mechanistic role of this compound in electrochemical polymerization, and how does its presence alter polymer film morphology?

The compound acts as a redox-active initiator, lowering the oxidation potential of thiophene monomers (e.g., 3-methylthiophene) from ~1.6 V to 1.3 V vs. Ag/Ag+. This facilitates nucleation, increasing polymer chain density and producing smoother, more conductive films . Scanning electron microscopy (SEM) shows that even 0.1 mol% additive reduces surface roughness by 70%, critical for organic photovoltaic applications .

Q. What strategies address challenges in synthesizing derivatives of this compound with site-specific functionalization?

Selective derivatization requires protecting-group chemistry. For example, Suzuki-Miyaura coupling at the 5,5'-positions can be achieved by masking reactive chlorines with trimethylsilyl groups. Alternatively, bromine-lithium exchange at 3,4'-positions (using n-BuLi) enables the introduction of alkyl or aryl groups via quenching with electrophiles . Reaction monitoring via in-situ FTIR ensures regioselectivity .

Q. How should researchers handle discrepancies in purity and stability data for commercially sourced this compound?

Independent validation is critical. Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to assess purity. Stability under ambient light and humidity can be tested via accelerated aging studies (40°C/75% RH for 72 hours), with degradation products identified using LC-MS . Store the compound in amber vials under argon at –20°C to prevent photolytic dechlorination .

Methodological Recommendations

- Synthesis: Prioritize palladium-catalyzed cross-coupling over direct chlorination to avoid polychlorinated byproducts .

- Characterization: Combine X-ray crystallography for solid-state conformation with solution-phase DFT to reconcile spectral data .

- Applications: Optimize electrochemical polymerization by adding 0.1–0.5 mol% bithiophene initiator to enhance film conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.